(3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-(ethylthio)-6-methyltetrahydro-2H-pyran
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Overview
Description
Synthesis Analysis
The synthesis of pyran derivatives often involves multicomponent reactions or one-pot synthesis methods. For instance, efficient and adaptable synthesis methods have been reported for related compounds, highlighting the use of multicomponent reactions involving aromatic aldehydes, malononitrile, and acetoacetate derivatives in the presence of catalysts to yield pyran molecules with high efficiency (Kumar et al., 2021). Similar methodologies could potentially be adapted for the synthesis of “(3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-(ethylthio)-6-methyltetrahydro-2H-pyran”.
Molecular Structure Analysis
The molecular structure of pyran derivatives is characterized using techniques such as X-ray diffraction, NMR, and mass spectrometry. These methods provide detailed information on the molecular geometry, conformation, and electronic structure. For example, the crystal and molecular structure of related compounds have been elucidated, revealing specific configurations and stabilizing interactions (Kranjc et al., 2012).
Chemical Reactions and Properties
Pyran derivatives participate in a variety of chemical reactions, reflecting their reactive sites and functional groups. These reactions often involve nucleophilic attacks, condensation, and cycloadditions, leading to the formation of complex structures with diverse biological and chemical properties. The reactivity pattern is crucial for further functionalization and application in synthesis (Shandala et al., 1984).
Physical Properties Analysis
The physical properties of pyran derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. These properties are critical for determining the compound's applicability in different solvents and conditions. Analytical techniques, including thermogravimetric analysis and differential scanning calorimetry, are employed to assess these characteristics (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of pyran derivatives, such as acidity, basicity, and reactivity towards various reagents, are essential for their utilization in synthetic chemistry and potential applications in material science, pharmaceuticals, and organic synthesis. Studies on similar compounds have explored their reactivity patterns, providing insights into their chemical behavior and interaction with other molecules (Anarado et al., 2023).
properties
IUPAC Name |
(3S,4R,5R,6S)-2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O4S/c1-3-34-29-28(32-21-25-17-11-6-12-18-25)27(31-20-24-15-9-5-10-16-24)26(22(2)33-29)30-19-23-13-7-4-8-14-23/h4-18,22,26-29H,3,19-21H2,1-2H3/t22-,26+,27+,28-,29?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVKVTBAQRMTEH-JAGXECETSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1[C@H]([C@@H]([C@@H]([C@@H](O1)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454491 |
Source
|
Record name | (3S,4R,5R,6S)-2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-(ethylthio)-6-methyltetrahydro-2H-pyran | |
CAS RN |
169532-17-6 |
Source
|
Record name | (3S,4R,5R,6S)-2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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